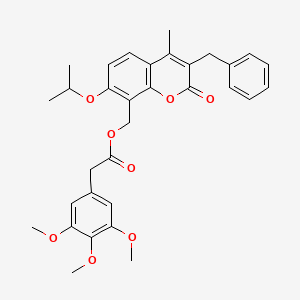
P-gp inhibitor 13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-glycoprotein inhibitor 13 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane protein that plays a crucial role in the efflux of various substances out of cells. This protein is involved in multidrug resistance, particularly in cancer cells, making P-glycoprotein inhibitors valuable in enhancing the efficacy of chemotherapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein inhibitor 13 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .
Industrial Production Methods
Industrial production of P-glycoprotein inhibitor 13 often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
P-glycoprotein inhibitor 13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions can vary widely, from room temperature to elevated temperatures, and from atmospheric pressure to high-pressure environments .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of P-glycoprotein inhibitor 13 .
Aplicaciones Científicas De Investigación
P-glycoprotein inhibitor 13 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the mechanisms of drug transport and resistance in cells.
Biology: It helps in understanding the role of P-glycoprotein in cellular processes and its impact on drug efficacy.
Medicine: It is used in the development of new therapeutic strategies to overcome multidrug resistance in cancer treatment.
Industry: It is utilized in the formulation of drug delivery systems to enhance the bioavailability of therapeutic agents .
Mecanismo De Acción
P-glycoprotein inhibitor 13 exerts its effects by binding to the P-glycoprotein and inhibiting its ATPase activity, which is essential for the efflux of substrates out of cells. This inhibition leads to increased intracellular concentrations of therapeutic agents, thereby enhancing their efficacy. The molecular targets and pathways involved include the nucleotide-binding domains and transmembrane domains of the P-glycoprotein .
Comparación Con Compuestos Similares
P-glycoprotein inhibitor 13 is unique in its high specificity and potency compared to other P-glycoprotein inhibitors. Similar compounds include:
Verapamil: A first-generation P-glycoprotein inhibitor with known mechanisms of action.
Cyclosporine: Another first-generation inhibitor used in various therapeutic applications.
Quinidine: A compound with similar inhibitory effects on P-glycoprotein
P-glycoprotein inhibitor 13 stands out due to its improved efficacy and reduced toxicity, making it a promising candidate for overcoming multidrug resistance in cancer therapy .
Propiedades
Fórmula molecular |
C32H34O8 |
|---|---|
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
(3-benzyl-4-methyl-2-oxo-7-propan-2-yloxychromen-8-yl)methyl 2-(3,4,5-trimethoxyphenyl)acetate |
InChI |
InChI=1S/C32H34O8/c1-19(2)39-26-13-12-23-20(3)24(14-21-10-8-7-9-11-21)32(34)40-30(23)25(26)18-38-29(33)17-22-15-27(35-4)31(37-6)28(16-22)36-5/h7-13,15-16,19H,14,17-18H2,1-6H3 |
Clave InChI |
SPOSWQWTHALSRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2COC(=O)CC3=CC(=C(C(=C3)OC)OC)OC)OC(C)C)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



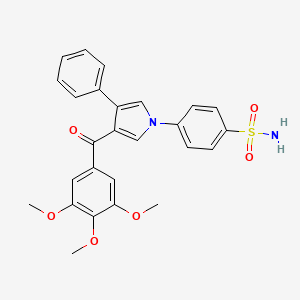

![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12388392.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B12388396.png)
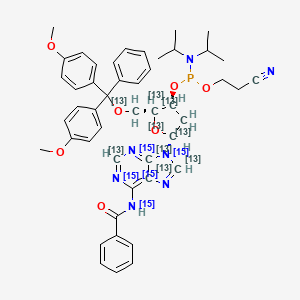
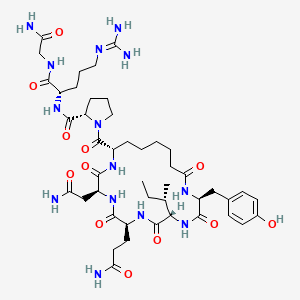
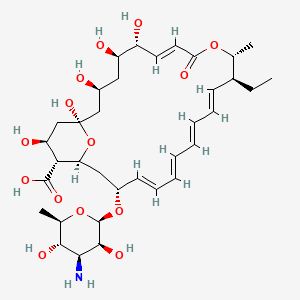
![(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B12388412.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388416.png)
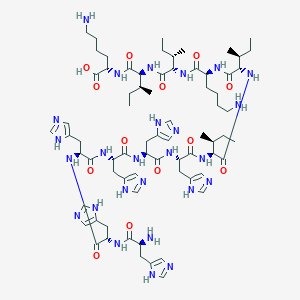
![(3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12388430.png)
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid](/img/structure/B12388440.png)
![(1R,8S)-4-[(4-chlorophenyl)carbamoylamino]-11-methyl-3-thia-11-azatricyclo[6.2.1.02,6]undeca-2(6),4-diene-5-carboxamide;hydrochloride](/img/structure/B12388441.png)
